N-isopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. The structure features an 8-methyl group, a 4-oxo moiety, and an N-isopropyl-substituted acetamide side chain.
Properties
IUPAC Name |
2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-9(2)18-13(21)7-20-8-17-14-11-6-10(3)4-5-12(11)19-15(14)16(20)22/h4-6,8-9,19H,7H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNTZQZXNPZLNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-isopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide involves multiple stepsThe final step involves the acylation of the indole derivative with isopropyl acetamide under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
N-isopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, leading to the formation of various substituted derivatives.
Scientific Research Applications
N-isopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activities make it a candidate for studying antiviral, anticancer, and antimicrobial properties.
Medicine: Potential therapeutic applications are being explored due to its diverse biological activities.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-isopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide involves its interaction with specific molecular targets. The compound binds to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation, cell proliferation, and microbial inhibition .
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : Cyclohexyl and isopropyl substituents balance lipophilicity (LogP ~3.5–4.0), aiding membrane permeability.
- Hydrogen Bonding : The 4-oxo group and acetamide backbone facilitate interactions with TLR4’s hydrophobic pocket .
- Metabolic Stability : Thio linkers (as in 1Z105) resist oxidative degradation better than sulfonyl groups .
Biological Activity
N-isopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide, also known as INPIA, is a complex organic compound belonging to the class of pyrimidoindole derivatives. These compounds are recognized for their diverse biological activities, including antiviral , anti-inflammatory , anticancer , and antimicrobial properties. This article delves into the biological activity of INPIA, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The structure of INPIA features an indole ring fused with a pyrimidine ring, which is further substituted with an isopropyl group and an acetamide moiety. This unique configuration contributes to its biological activity.
| Property | Description |
|---|---|
| IUPAC Name | 2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-propan-2-ylacetamide |
| Molecular Formula | C16H18N4O2 |
| Molecular Weight | 298.34 g/mol |
| CAS Number | 1105236-58-5 |
The biological activity of INPIA can be attributed to its interaction with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : INPIA may inhibit various enzymes involved in cellular processes, thereby affecting metabolic pathways.
- Receptor Modulation : The compound can interact with cell surface receptors, influencing signal transduction pathways.
- Nucleic Acid Interaction : INPIA may bind to DNA or RNA, potentially affecting gene expression and cellular function.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of INPIA against various pathogens. For instance:
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Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating effective inhibition of bacterial growth.
Pathogen MIC (µg/mL) Staphylococcus aureus 0.25 Escherichia coli 0.50 Candida albicans 0.30
These findings suggest that INPIA exhibits significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
INPIA has also been evaluated for its anticancer properties across various cancer cell lines:
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Cytotoxicity Assays : The compound showed promising results in inhibiting cell proliferation in several cancer types.
Cell Line IC50 (µM) MCF7 (breast cancer) 12.50 A549 (lung cancer) 26.00 HepG2 (liver cancer) 17.82
These results indicate that INPIA could potentially serve as a therapeutic agent in cancer treatment .
Case Studies
- Case Study on Antimicrobial Efficacy :
- Case Study on Anticancer Potential :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
